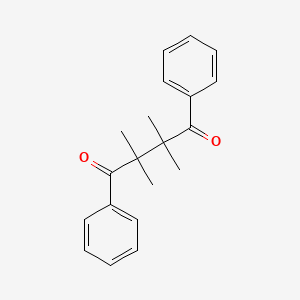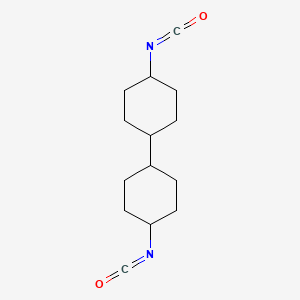
4,4'-Diisocyanato-1,1'-bi(cyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diisocyanato-1,1’-bi(cyclohexane) is an organic compound belonging to the class of isocyanatesThis compound is characterized by its two isocyanate groups attached to a cyclohexane ring, making it a versatile building block in the synthesis of various polymers and materials .
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Diisocyanato-1,1’-bi(cyclohexane) can be synthesized through the hydrogenation of methylene diphenyl diisocyanate. This process involves the reduction of the aromatic rings to aliphatic rings under high pressure and temperature conditions . Another method involves the phosgenation of 4,4’-diaminodicyclohexylmethane, where phosgene reacts with the diamine to form the diisocyanate .
Industrial Production Methods
Industrial production of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) typically involves large-scale hydrogenation processes. These processes are carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion of methylene diphenyl diisocyanate to the desired diisocyanate .
化学反应分析
Types of Reactions
4,4’-Diisocyanato-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as amines and alcohols, to form ureas and urethanes.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in coatings, adhesives, and elastomers.
Common Reagents and Conditions
Common reagents used in reactions with 4,4’-Diisocyanato-1,1’-bi(cyclohexane) include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions with 4,4’-Diisocyanato-1,1’-bi(cyclohexane) include polyurethanes, ureas, and urethanes. These products are valued for their mechanical strength, flexibility, and resistance to abrasion and hydrolysis .
科学研究应用
4,4’-Diisocyanato-1,1’-bi(cyclohexane) has a wide range of applications in scientific research and industry:
作用机制
The mechanism of action of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and urethanes . The molecular targets include active hydrogen-containing compounds, and the pathways involve addition reactions that result in polymerization and cross-linking .
相似化合物的比较
4,4’-Diisocyanato-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:
1,4-Diisocyanatocyclohexane: Another diisocyanate with similar reactivity but different structural properties.
Methylene diphenyl diisocyanate: The aromatic counterpart of 4,4’-Diisocyanato-1,1’-bi(cyclohexane), used in similar applications but with different mechanical properties.
The uniqueness of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) lies in its aliphatic nature, which provides enhanced resistance to ultraviolet light and weathering compared to its aromatic counterparts .
属性
CAS 编号 |
25143-49-1 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
1-isocyanato-4-(4-isocyanatocyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H20N2O2/c17-9-15-13-5-1-11(2-6-13)12-3-7-14(8-4-12)16-10-18/h11-14H,1-8H2 |
InChI 键 |
XXHBOIDTCOIIII-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C2CCC(CC2)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)
![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)

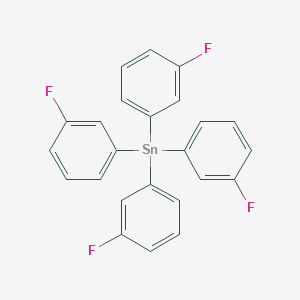
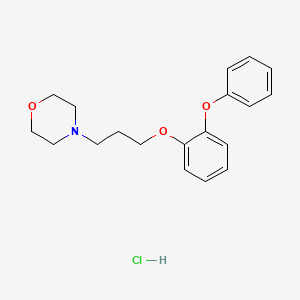
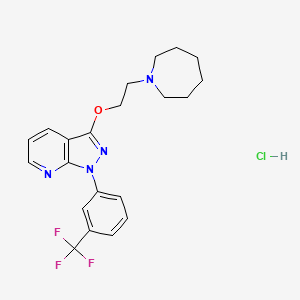
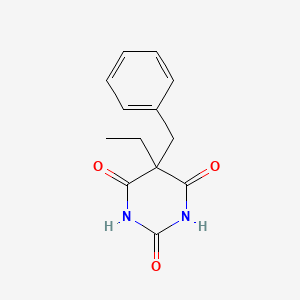
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
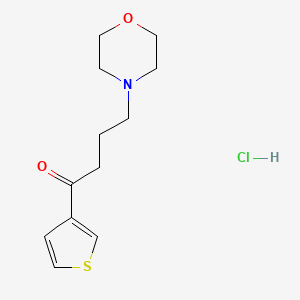

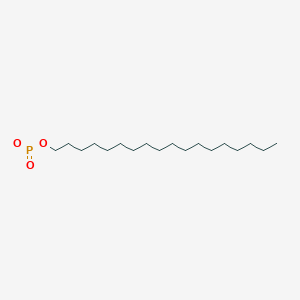
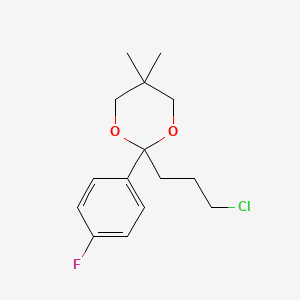
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
